Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate
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Overview
Description
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate is an organic compound that belongs to the class of esters. It features a trifluoromethyl group attached to a pyridine ring, which is further connected to a sulfonyl group and a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate typically involves the reaction of 5-(trifluoromethyl)-2-pyridinesulfonyl chloride with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Nitration: Nitric acid and sulfuric acid for introducing nitro groups.
Reduction: Lithium aluminum hydride for reducing sulfonyl groups.
Major Products:
Hydrolysis: Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoic acid.
Nitration: Nitro-substituted derivatives of the pyridine ring.
Reduction: Sulfide derivatives of the original compound.
Scientific Research Applications
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Mechanism of Action
The mechanism of action of Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate: Similar structure but with an acetate ester group.
Methyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate: Similar structure but with a methyl ester group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4S/c1-3-19-10(16)7(2)20(17,18)9-5-4-8(6-15-9)11(12,13)14/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJRUUBKFOZEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)S(=O)(=O)C1=NC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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